4'-tert-Butyl-4-chlorobutyrophenone

Description

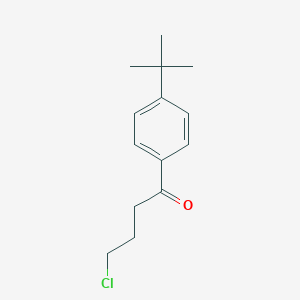

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-4-chlorobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO/c1-14(2,3)12-8-6-11(7-9-12)13(16)5-4-10-15/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKSQLJFGCDUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057745 | |

| Record name | 4'-Tert-butyl-4-chlorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43076-61-5 | |

| Record name | 4-Chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43076-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-tert-Butyl-4-chlorobutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043076615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Tert-butyl-4-chlorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-tert-butyl-4-chlorobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Tert Butyl 4 Chlorobutyrophenone

Established Synthetic Routes to 4'-tert-Butyl-4-chlorobutyrophenone

Several classical organic reactions are employed for the synthesis of this compound.

The Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones, including butyrophenone (B1668137) derivatives. sigmaaldrich.comorganic-chemistry.orgnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.compearson.com

For the synthesis of this compound, tert-butylbenzene (B1681246) is acylated with 4-chlorobutyryl chloride in the presence of a Lewis acid. The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich tert-butylbenzene ring to form the desired ketone. sigmaaldrich.com The presence of the tert-butyl group on the aromatic ring directs the acylation to the para position due to steric hindrance and its electron-donating nature.

A general representation of the Friedel-Crafts acylation for this synthesis is as follows:

Reactants: tert-Butylbenzene, 4-Chlorobutyryl chloride

Catalyst: Aluminum chloride (AlCl₃)

Product: this compound

It is important to note that the reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent side reactions and polysubstitution. sigmaaldrich.com

Grignard reactions provide a versatile route to the synthesis of ketones. organic-chemistry.orgyoutube.com This pathway involves the reaction of a Grignard reagent (an organomagnesium halide) with a nitrile. sciencemadness.org

In the context of synthesizing butyrophenone derivatives, a suitable Grignard reagent, such as 4-(tert-butyl)phenylmagnesium bromide, can be reacted with a nitrile like 4-chlorobutyronitrile. The nucleophilic Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine intermediate after hydrolysis, which is then further hydrolyzed to the corresponding ketone. sciencemadness.orgmasterorganicchemistry.com

The general steps are:

Formation of the Grignard reagent: 1-bromo-4-(tert-butyl)benzene reacts with magnesium metal.

Reaction with nitrile: The Grignard reagent is then reacted with 4-chlorobutyronitrile.

Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.

This method offers an alternative to Friedel-Crafts acylation and can be advantageous when the aromatic ring is sensitive to the harsh conditions of the latter. sciencemadness.org

Beyond the primary methods, other strategies exist for preparing halogenated ketones. mdpi.com

One such method involves the direct halogenation of a ketone at the α-position. wikipedia.orglibretexts.org This can be achieved under acidic or basic conditions using elemental halogens. wikipedia.org For instance, a pre-synthesized butyrophenone could be selectively chlorinated at the terminal carbon of the butyl chain, although this might lead to a mixture of products.

A more specific alternative is the reductive halogenation of α,β-unsaturated ketones. nih.gov This method allows for the selective synthesis of unsymmetrical α-haloketones. nih.gov

While the provided outline specifies the reaction of p-tert-butylbenzophenone with chloroacetic anhydride, the direct synthesis of this compound from this specific reaction is not a commonly documented or straightforward pathway. This reaction would likely lead to a different class of compounds, possibly involving acylation at the benzylic position or other complex rearrangements, rather than the desired butyrophenone structure.

Alternative Preparative Strategies for Halogenated Ketones

Advanced Synthetic Transformations Utilizing this compound as a Precursor

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. ganeshremedies.comchemicalbook.com

This compound serves as a key building block in the synthesis of several active pharmaceutical ingredients (APIs). ganeshremedies.comchemicalbook.com Its structure, containing a reactive ketone and a terminal chloro group, allows for a variety of subsequent chemical modifications.

One of the most notable applications of this compound is in the synthesis of the antihistamine drug Terfenadine . chemicalbook.comnih.govchemicalbook.com The synthesis involves the alkylation of a piperidine (B6355638) derivative with this compound. The chlorine atom is displaced by the nitrogen of the piperidine ring in a nucleophilic substitution reaction. The ketone group in the resulting intermediate is then reduced to a secondary alcohol to yield Terfenadine. chemicalbook.com

Another pharmaceutical application is in the synthesis of Ebastine , another antihistamine. ganeshremedies.com Similar to the synthesis of Terfenadine, this compound is used to alkylate a piperidine derivative.

Furthermore, it is a precursor in the synthesis of Butaperazine , an antipsychotic medication. cymitquimica.comdrugfuture.comnih.gov The synthesis involves the reaction of this compound with a piperazine (B1678402) derivative. researchgate.net

The versatility of this compound as a precursor is highlighted by its use in creating a range of butyrophenone derivatives with diverse pharmacological activities.

Data Tables

Table 1: Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| Aluminum chloride |

| 4-Chlorobutyryl chloride |

| tert-Butylbenzene |

| 4-(tert-butyl)phenylmagnesium bromide |

| 4-chlorobutyronitrile |

| 1-bromo-4-(tert-butyl)benzene |

| p-tert-butylbenzophenone |

| Chloroacetic anhydride |

| Terfenadine |

| Ebastine |

| Butaperazine |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 43076-61-5 ganeshremedies.comsigmaaldrich.comdcfinechemicals.com |

| Molecular Formula | C₁₄H₁₉ClO chemicalbook.comsigmaaldrich.comdcfinechemicals.com |

| Molecular Weight | 238.75 g/mol chemicalbook.comsigmaaldrich.com |

| Melting Point | 47-49 °C sigmaaldrich.comchemdad.com |

| Appearance | White to very slightly yellow powder chemdad.com |

| Synonyms | 1-(4-tert-Butylphenyl)-4-chlorobutan-1-one, 4-Chloro-4'-tert-butylbutyrophenone, p-tert-Butyl-ω-chlorobutyrophenone ganeshremedies.compmcisochem.fr |

Synthesis of Pharmaceutical Intermediates

Role as a Key Intermediate in Ebastine Synthesis

This compound is a crucial building block in the synthesis of Ebastine, a second-generation antihistamine. ganeshremedies.comcphi-online.comsamarthind.in The synthesis of Ebastine involves the reaction of this compound with 4-hydroxypiperidine (B117109). chemicalbook.comgoogle.com This reaction, typically carried out in an organic solvent system under basic conditions, results in the formation of 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one, a key intermediate for Ebastine. google.com

In a detailed synthetic route, this compound is refluxed with 4-hydroxypiperidine in the presence of sodium bicarbonate and toluene. chemicalbook.com This mixture is heated for an extended period to facilitate the nucleophilic substitution of the chlorine atom by the nitrogen of the piperidine ring. The resulting intermediate is then further reacted to yield Ebastine. chemicalbook.comgoogle.com The commercial significance of this pathway is highlighted by its use in large-scale production of the drug. ganeshremedies.com

Table 1: Key Reactants in Ebastine Synthesis

| Reactant | Role | Reference |

|---|---|---|

| This compound | Key intermediate | ganeshremedies.comcphi-online.comsamarthind.in |

| 4-Hydroxypiperidine | Reactant | chemicalbook.comgoogle.com |

| Sodium Bicarbonate | Base | chemicalbook.com |

Application in the Preparation of Terfenadine

This compound also serves as a precursor in one of the synthetic pathways for Terfenadine, another antihistamine. chemicalbook.comnih.govnih.gov In this synthesis, (4-piperidyl)diphenylcarbinol is alkylated with 1-(4-tert-butylphenyl)-4-chlorobutanol, which can be derived from this compound, to produce Terfenadine. chemicalbook.com An alternative approach involves the direct alkylation with a propiophenone (B1677668) derivative, followed by reduction of the carbonyl group to form Terfenadine. chemicalbook.com

Derivatization for Analogue Development (e.g., 4'-tert-butyl-4-[4-[α-(p-tolyl)benzylidene]piperidino]butyrophenone hydrochloride)

The reactivity of the chloro group in this compound makes it a versatile starting material for creating a wide range of analogues. A specific example is the synthesis of 4'-tert-butyl-4-[4-[α-(p-tolyl)benzylidene]piperidino]butyrophenone hydrochloride. prepchem.com This compound is prepared by reacting this compound with α-phenyl-α-(p-tolyl)-4-piperidinemethanol in the presence of potassium bicarbonate and a catalytic amount of potassium iodide in a toluene-water solvent system. prepchem.com The reaction mixture is refluxed for an extended period, and the resulting product is isolated as a hydrochloride salt. prepchem.com

Table 2: Synthesis of a Terfenadine Analogue

| Reactant | Role | Reference |

|---|---|---|

| This compound | Starting material | prepchem.com |

| α-Phenyl-α-(p-tolyl)-4-piperidinemethanol | Reactant | prepchem.com |

| Potassium Bicarbonate | Base | prepchem.com |

| Potassium Iodide | Catalyst | prepchem.com |

Synthesis of Butyrophenone Derivatives for Medicinal Chemistry Research

The butyrophenone scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of antipsychotic agents. nih.govnih.gov this compound provides a valuable template for the synthesis of novel butyrophenone derivatives for such research. nih.gov By modifying the substituents on the phenyl ring and replacing the chloro group with various amine-containing moieties, chemists can generate libraries of compounds for biological screening. nih.govnih.gov For instance, derivatives of 4-aryl-4-(hydroxymethyl)cyclohexylamine have been prepared from corresponding butyrophenones to explore their hypotensive activity. nih.gov

Exploration of Structure-Activity Relationships in Butyrophenone Analogues

The synthesis of various butyrophenone analogues from precursors like this compound is often coupled with studies on their structure-activity relationships (SAR). nih.govnih.gov These studies aim to understand how different structural modifications influence the biological activity of the molecules. For example, research on haloperidol (B65202) analogues has led to the identification of compounds with modified receptor binding profiles at dopamine (B1211576) and serotonin (B10506) receptors. nih.gov By systematically altering parts of the butyrophenone structure, researchers can identify key features responsible for desired pharmacological effects and minimize off-target interactions. nih.govnih.gov

Formation of Complex Organic Molecules in Materials Science

While the primary application of this compound is in pharmaceuticals, its reactive nature also lends itself to the synthesis of complex organic molecules relevant to materials science. The presence of a ketone and an alkyl chloride allows for a range of chemical transformations, making it a potential building block for polymers and other functional materials. sielc.com

Development of Agrochemicals and Specialty Chemicals

The structural motifs present in this compound are also found in certain agrochemicals. For instance, 4-tert-butylbenzaldehyde, a related compound, is an intermediate in the synthesis of the pesticide Fenpropimorph. google.com This suggests the potential for derivatives of this compound to be explored in the development of new agrochemicals. Furthermore, its classification as a fine or specialty chemical underscores its utility in various chemical manufacturing processes beyond pharmaceuticals. pmcisochem.fr Research into derivatives of 4-tert-butylcyclohexanone (B146137) has shown that some compounds exhibit antibacterial and insecticidal properties, indicating a potential avenue for agrochemical development. nih.gov

Catalytic Approaches in the Synthesis and Derivatization

Catalysis plays a pivotal role in the efficient synthesis and potential modification of this compound. Various catalytic strategies, including Lewis acid, transition metal, and enzymatic catalysis, offer distinct pathways to this compound and its derivatives.

Exploration of Lewis Acid Catalysis

The primary and most effective method for synthesizing this compound is the Friedel-Crafts acylation, a classic reaction that relies on Lewis acid catalysis. sigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, tert-butylbenzene, with an acyl halide, 4-chlorobutyryl chloride, in the presence of a strong Lewis acid catalyst. masterorganicchemistry.combyjus.com

The mechanism is initiated by the formation of a complex between the Lewis acid (e.g., aluminum chloride, AlCl₃) and the chlorine atom of the 4-chlorobutyryl chloride. sigmaaldrich.comcurlyarrows.com This coordination makes the halide a better leaving group, facilitating the cleavage of the carbon-chlorine bond to generate a resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.com This acylium ion serves as the active electrophile.

The electron-donating tert-butyl group on the benzene (B151609) ring activates it towards electrophilic attack and directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions. The acylium ion is then attacked by the electron-rich aromatic ring. curlyarrows.com A key feature of this reaction is that the Lewis acid is required in stoichiometric amounts, not just catalytic quantities. wikipedia.orgorganic-chemistry.org This is because the ketone group in the product molecule is a moderate Lewis base and forms a stable complex with the Lewis acid, rendering it inactive for further catalysis. wikipedia.org This complex is subsequently hydrolyzed during aqueous workup to yield the final this compound product. curlyarrows.com

Table 1: Friedel-Crafts Acylation for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product |

| tert-Butylbenzene | 4-Chlorobutyryl chloride | Aluminum chloride (AlCl₃) | Friedel-Crafts Acylation | This compound |

Transition Metal-Catalyzed Reactions

While Friedel-Crafts acylation is the standard synthetic route, transition metal-catalyzed reactions represent a potential avenue for the derivatization of this compound. The field of transition metal catalysis offers powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, often through the functionalization of C-H bonds or cross-coupling reactions. rsc.orgyoutube.comyoutube.com

Ketone moieties, such as the one present in this compound, can function as directing groups in certain transition metal-catalyzed reactions. rsc.org This strategy allows for site-selective functionalization of C-H bonds, typically at the ortho position of the aromatic ring. rsc.org For example, a ruthenium-based catalyst could potentially mediate the coupling of an olefin at the C-H bond ortho to the butyrophenone group. rsc.org

Furthermore, the alkyl chloride functionality on the butyryl chain provides a handle for various transition metal-catalyzed cross-coupling reactions. Although specific examples involving this compound are not prevalent in the literature, this structural feature could theoretically be exploited in reactions like Suzuki, Heck, or Sonogashira couplings to introduce new substituents and create more complex molecules. nih.gov

Enzyme-Catalyzed Reactions and Biotransformations

Enzymatic reactions and biotransformations offer highly selective and environmentally benign alternatives for modifying chemical compounds. For aromatic ketones like this compound, the most probable enzymatic transformation is the reduction of the carbonyl group. nih.govsimplepharmanotes.comresearchgate.net

This reaction is typically catalyzed by non-microsomal enzymes known as aldo-keto reductases or other ketoreductases (KREDs), which are found in various microorganisms. simplepharmanotes.comrsc.org These enzymes reduce ketones to their corresponding secondary alcohols. simplepharmanotes.com In the case of this compound, this would result in the formation of 1-(4-(tert-butyl)phenyl)-4-chlorobutan-1-ol. A significant advantage of enzymatic reduction is the potential for high stereoselectivity, producing a chiral alcohol with a high enantiomeric excess. rsc.orgresearchgate.net The biotransformation of ketones is a key part of drug metabolism, as butyrophenone derivatives are known to be pharmacologically active agents. simplepharmanotes.comlitfl.comdrugbank.com

Mechanistic Studies of Key Reactions Involving this compound

Understanding the underlying mechanisms, including reaction kinetics, thermodynamics, and the nature of intermediates, is crucial for optimizing reaction conditions and controlling product formation.

Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic parameters for the synthesis of this compound are not extensively reported in publicly available literature. However, the general principles of the governing reaction, Friedel-Crafts acylation, are well-understood.

The reaction is an electrophilic aromatic substitution, which is generally an exothermic process. jeeadv.ac.inbyjus.com However, it has a significant activation energy barrier, necessitating the use of a catalyst to proceed at a reasonable rate. The rate-determining step can vary but often involves the formation of the sigma complex after the aromatic ring attacks the electrophile. The reactivity of the aromatic substrate plays a crucial role; the electron-donating tert-butyl group activates the benzene ring, increasing the reaction rate compared to unsubstituted benzene. curlyarrows.com Conversely, the product ketone is deactivated by the electron-withdrawing acyl group, which prevents subsequent acylation reactions on the same ring. organic-chemistry.org

Investigation of Reaction Intermediates

The mechanism of the Friedel-Crafts acylation synthesis of this compound proceeds through two well-characterized key intermediates. masterorganicchemistry.comcurlyarrows.comfiveable.me

Acylium Ion : The first crucial intermediate is the acylium ion. fiveable.me It is generated when the Lewis acid catalyst, AlCl₃, abstracts the chloride from 4-chlorobutyryl chloride. sigmaaldrich.commasterorganicchemistry.com The resulting acylium ion, [CH₃(CH₂)₂C=O]⁺, is a potent electrophile and is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and the oxygen atom. sigmaaldrich.commasterorganicchemistry.com This resonance stabilization prevents the rearrangements that are often problematic in Friedel-Crafts alkylations. wikipedia.org

Arenium Ion (Sigma Complex) : The second major intermediate is the arenium ion, also known as a sigma complex. curlyarrows.com This species is formed when the nucleophilic π-system of the tert-butylbenzene ring attacks the electrophilic acylium ion. byjus.comfiveable.me The attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation where the positive charge is delocalized over the other carbon atoms of the ring. The final step of the reaction is the deprotonation of this arenium ion by a weak base, such as AlCl₄⁻, which restores the aromaticity of the ring and yields the final acylated product. curlyarrows.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is driven by the need to reduce waste, improve efficiency, and minimize the use of hazardous substances. brainyjuice.comemergingpub.com Key areas of focus include the use of safer solvents, improving atom economy, and minimizing waste. unibo.it

Solvent-Free and Reduced-Solvent Methodologies

Traditional Friedel-Crafts acylations often use halogenated solvents like dichloromethane (B109758) or carbon tetrachloride. prepchem.com These solvents are associated with environmental and health risks. Green chemistry encourages replacing them with safer alternatives or eliminating them entirely.

Solvent-free synthesis , often facilitated by microwave irradiation, represents a significant green advancement. acs.org This technique can accelerate reaction rates, increase yields, and eliminate the need for a solvent. tandfonline.comtandfonline.com While specific studies on the solvent-free synthesis of this compound are not prevalent in the reviewed literature, the general methodology for synthesizing ketones under these conditions is well-established. mdpi.com The reactants are mixed with a solid-supported catalyst and heated using microwaves, often leading to a cleaner and more efficient process. acs.orgtandfonline.com

The table below summarizes the advantages of reduced-solvent or solvent-free approaches applicable to ketone synthesis.

Table 1: Comparison of Conventional vs. Green Solvent Methodologies

| Feature | Conventional Synthesis | Solvent-Free / Reduced-Solvent Synthesis |

|---|---|---|

| Solvent | Often uses chlorinated hydrocarbons (e.g., CH₂Cl₂) | No solvent or use of greener solvents (e.g., ionic liquids) |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation tandfonline.com |

| Reaction Time | Can be several hours chemguide.co.uk | Often reduced to minutes acs.org |

| Work-up | Typically involves solvent extraction and washing | Simpler, often involving direct filtration or crystallization |

| Environmental Impact | Higher, due to volatile organic compounds (VOCs) and hazardous waste | Lower, minimizes solvent waste and associated hazards emergingpub.com |

Atom Economy and Waste Minimization Strategies

Atom Economy: Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the desired product. rsc.org The traditional Friedel-Crafts acylation has a notoriously poor atom economy. researchgate.net This is because it requires a stoichiometric amount (or even an excess) of the Lewis acid catalyst, like AlCl₃. The catalyst forms a complex with the product ketone, and this complex must be hydrolyzed during workup, which consumes the catalyst. youtube.comwikipedia.org

The balanced equation for the main reaction is: (CH₃)₃CC₆H₅ + ClCO(CH₂)₃Cl + AlCl₃ → [(CH₃)₃CC₆H₄CO(CH₂)₃Cl·AlCl₃] + HCl

During aqueous workup, the aluminum chloride is destroyed, generating a significant amount of aluminum hydroxide (B78521) waste. This "end-of-pipe" approach to waste is what green chemistry aims to prevent. core.ac.uk

Waste Minimization Strategies: To improve atom economy and reduce waste, research focuses on developing catalytic versions of the Friedel-Crafts reaction. researchgate.net

Catalyst Recovery and Reuse: Using solid acid catalysts, such as zeolites, can facilitate a more sustainable process. These catalysts are not consumed in the reaction, can be filtered off from the reaction mixture, and potentially regenerated and reused for multiple cycles. scispace.com This approach avoids the large volumes of waste generated from quenching stoichiometric Lewis acids. emergingpub.comcopadata.com

Alternative Catalysts: The use of more environmentally benign and recyclable catalysts, such as certain metal triflates or supported nanoparticles, is an active area of research for acylation reactions. mdpi.comresearchgate.net

Process Optimization: Reducing waste also involves optimizing the production process to avoid scrappage of entire batches due to quality issues. copadata.com This can be achieved through better monitoring and control of reaction parameters.

The table below outlines strategies for improving the green profile of the synthesis.

Table 2: Atom Economy and Waste Minimization Approaches

| Principle | Traditional Method (Stoichiometric AlCl₃) | Green Chemistry Approach |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ is consumed. wikipedia.org | Catalytic amounts of reusable solid acids (e.g., zeolites). scispace.com |

| Atom Economy | Low, due to the mass of the catalyst not being incorporated into the product. rsc.orgchegg.com | Higher, as the catalyst is not part of the stoichiometric calculation. |

| Waste Generation | High; produces aluminum salt waste and acidic wastewater during workup. core.ac.uk | Low; catalyst is filtered and reused, minimizing waste streams. copadata.comlongdom.org |

| Byproducts | HCl gas is produced. | HCl is still produced but can be captured. |

By adopting these green chemistry principles, the synthesis of this compound can be transformed from a classic but wasteful process into a more modern, efficient, and sustainable operation.

Reactivity and Chemical Transformations of 4 Tert Butyl 4 Chlorobutyrophenone

Reactions at the Carbonyl Moiety

The carbonyl group in 4'-tert-butyl-4-chlorobutyrophenone, a ketone, is a site of rich chemical activity, susceptible to a variety of nucleophilic additions and redox reactions.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the carbonyl group readily undergoes attack by nucleophiles. A classic example of this is the Grignard reaction. While specific studies on the Grignard reaction with this compound are not extensively documented in publicly available literature, the general mechanism for ketones is well-established. Reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to proceed via nucleophilic addition to the carbonyl carbon. This is followed by protonation during aqueous workup to yield a tertiary alcohol. doubtnut.com

Expected Grignard Reaction:

It is important to note that the presence of the chloro-substituent could potentially lead to side reactions, such as elimination or substitution, depending on the reaction conditions and the nature of the Grignard reagent.

Reduction Reactions

The carbonyl group of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent employed.

Reduction to a Secondary Alcohol:

Commonly, sodium borohydride (B1222165) (NaBH₄) is used to reduce ketones to secondary alcohols. This reaction is highly selective for carbonyl groups and typically does not affect other functional groups like the chloro-substituent. The expected product of the reduction of this compound with sodium borohydride is 1-(4-(tert-butyl)phenyl)-4-chlorobutan-1-ol. This type of reduction is well-documented for similar ketones, such as the reduction of 4-tert-butylcyclohexanone (B146137). masterorganicchemistry.comsielc.com

| Reactant | Reagent | Product |

| This compound | Sodium Borohydride (NaBH₄) | 1-(4-(tert-butyl)phenyl)-4-chlorobutan-1-ol |

Reduction to a Methylene Group:

For the complete reduction of the carbonyl group to a methylene group (CH₂), more forceful methods like the Clemmensen or Wolff-Kishner reductions are necessary.

Clemmensen Reduction: This method involves using a zinc-mercury amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. These strongly acidic conditions might not be suitable if other acid-sensitive functional groups are present. youtube.com

Wolff-Kishner Reduction: This reaction employs hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. The basic conditions of the Wolff-Kishner reduction make it a viable alternative to the Clemmensen reduction for substrates that are sensitive to acid. masterorganicchemistry.comwikipedia.org

| Reaction | Reagents | Product |

| Clemmensen Reduction | Zn(Hg), HCl | 1-(4-(tert-butyl)phenyl)-4-chlorobutane |

| Wolff-Kishner Reduction | N₂H₄, KOH, heat | 1-(4-(tert-butyl)phenyl)-4-chlorobutane |

Oxidation Reactions

While ketones are generally resistant to oxidation without cleavage of carbon-carbon bonds, the Baeyer-Villiger oxidation offers a method to convert ketones into esters. This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgwikipedia.org In the case of this compound, the migratory aptitude of the groups attached to the carbonyl carbon dictates the regioselectivity of the reaction. The tert-butylphenyl group has a higher migratory aptitude than the chloropropyl group. Therefore, the expected product of the Baeyer-Villiger oxidation would be 4-(tert-butyl)phenyl 4-chlorobutanoate. organic-chemistry.orgwikipedia.orgyoutube.comnih.gov

Expected Baeyer-Villiger Oxidation:

Condensation Reactions

The carbonyl group can also participate in condensation reactions, which form new carbon-carbon bonds.

Aldol (B89426) Condensation: In the presence of a base or acid, ketones with α-hydrogens can undergo aldol condensation. This compound has α-hydrogens on the methylene group adjacent to the carbonyl, making it a potential substrate for self-condensation or crossed aldol condensation with another carbonyl compound. The reaction would result in the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. wikipedia.org

Wittig Reaction: The Wittig reaction provides a method to convert a ketone into an alkene. This reaction involves a phosphonium (B103445) ylide, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an alkene and triphenylphosphine (B44618) oxide. While no specific examples with this compound are readily available, it is expected to react with a Wittig reagent to yield an alkene.

Reactions Involving the Chlorine Substituent

The chlorine atom at the 4-position of the butyrophenone (B1668137) chain is a good leaving group, making this position susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

This reactivity is notably exploited in the synthesis of pharmaceuticals. For instance, in the synthesis of the antihistamine Ebastine, this compound is reacted with 4-(diphenylmethoxy)piperidine. In this reaction, the nitrogen atom of the piperidine (B6355638) acts as a nucleophile, displacing the chloride ion to form a new carbon-nitrogen bond. This reaction is typically carried out in the presence of a base, such as sodium bicarbonate, to neutralize the hydrogen chloride generated.

A similar reaction is employed in another synthesis of Ebastine where this compound is reacted with 4-hydroxypiperidine (B117109) under basic conditions.

Elimination Reactions

The 4-chloro-1-butanoyl portion of this compound can undergo elimination reactions, specifically dehydrochlorination, to yield an unsaturated ketone. As the chlorine atom is bonded to a primary carbon, an E2 (bimolecular elimination) mechanism is favored in the presence of a strong, sterically hindered base. The use of a bulky base, such as potassium tert-butoxide, is crucial to favor the elimination pathway over the competing SN2 (bimolecular nucleophilic substitution) reaction.

The reaction involves the abstraction of a proton from the carbon atom beta to the chlorine (C3) by the base, concurrently with the departure of the chloride leaving group. This process results in the formation of a new pi bond, yielding 4'-tert-butyl-3-buten-1-one. Catalytic methods for dehydrochlorination of various chloro-organic compounds have also been studied, employing systems like iron(II) chloride on a silica (B1680970) support, which could be applicable. rsc.org

Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds by coupling an organoboron species with a halide. wikipedia.org While traditionally applied to aryl and vinyl halides, advancements in catalyst systems have expanded the scope to include less reactive alkyl halides, including chlorides. libretexts.orgorganic-chemistry.org

The chloroalkyl chain in this compound can potentially serve as the electrophilic partner in a Suzuki coupling. The reaction would involve a catalytic cycle comprising three main steps:

Oxidative Addition : A Pd(0) catalyst inserts into the carbon-chlorine bond. This is often the rate-determining step, and alkyl chlorides can be challenging substrates. libretexts.orgyonedalabs.com

Transmetalation : The organic group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination : The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

For this specific compound, a reaction with an arylboronic acid (Ar-B(OH)₂) in the presence of a suitable palladium catalyst (such as one with bulky, electron-rich phosphine (B1218219) ligands) and a base would replace the chlorine atom with the aryl group, forming 1-(4-(tert-butyl)phenyl)-4-arylbutan-1-one. organic-chemistry.org

Reactions at the Aryl Ring

The aromatic ring of this compound is subject to electrophilic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the benzene (B151609) ring. The position of substitution is controlled by the two groups already present: the activating ortho-, para-directing tert-butyl group and the deactivating meta-directing butyrophenone group. libretexts.org

tert-Butyl Group : As an alkyl group, it is an activator and an ortho-, para-director through an inductive electron-donating effect. libretexts.orgstackexchange.com However, its significant steric bulk severely hinders the approach of electrophiles to the ortho positions (positions 3' and 5'). numberanalytics.commsu.edu Therefore, it strongly favors substitution at the para position. Since the para position (C1') is already occupied by the butyrophenone chain, its primary influence is on the ortho positions.

Butyrophenone Group : The carbonyl moiety is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta positions (positions 3' and 5'). libretexts.orgorganicchemistrytutor.com

In this compound, these effects are synergistic. The butyrophenone group deactivates the ring and directs substitution to the 3' and 5' positions. The tert-butyl group, while an activator, sterically encumbers these same positions. However, since the directing effect of the deactivating acyl group is dominant in determining the position of attack on a deactivated ring, any electrophilic substitution would be expected to occur, albeit slowly, at the positions meta to the carbonyl, which are also the positions ortho to the tert-butyl group (3' and 5'). For example, nitration of tert-butylbenzene (B1681246) yields a product mixture with a significant para isomer and a smaller ortho fraction due to steric hindrance. stackexchange.comlibretexts.org For the title compound, the substitution would occur at the only available positions on the ring, ortho to the tert-butyl group.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a regioselective method for functionalizing aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgchem-station.com The resulting aryllithium intermediate can then react with various electrophiles. uwindsor.ca

The carbonyl group of the butyrophenone can function as a DMG. icho.edu.pl By treating this compound with a strong base like n-butyllithium (n-BuLi) in an aprotic solvent such as THF, it is possible to achieve selective deprotonation at the ortho-position relative to the carbonyl group (the 3' and 5' positions). chem-station.comuwindsor.ca The lithium atom coordinates to the carbonyl oxygen, positioning the butyl anion to abstract a proton from the nearest ring position.

Given that both ortho positions (3' and 5') are equivalent due to the molecule's symmetry, this lithiation would produce a single aryllithium species. Quenching this intermediate with an electrophile (E+) would introduce a new substituent specifically at the 3' (or 5') position, yielding a 1-(2-substituted-4-tert-butylphenyl)-4-chlorobutan-1-one derivative.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and packing of this compound in the solid state have been elucidated by X-ray crystallography. researchgate.net

A study of the compound revealed that it crystallizes in the monoclinic space group P2/m. researchgate.net The molecule possesses Cs symmetry, with the chlorine atom, the carbonyl group, the phenyl ring, and the central carbon of the tert-butyl group lying on a mirror plane. Only two of the three methyl carbons of the tert-butyl group lie outside this plane. researchgate.net In the crystal structure, molecules are arranged in stacks along the b-axis, an arrangement stabilized by C-H···π interactions. researchgate.net

| Crystal Parameter | Value researchgate.net |

| Empirical Formula | C₁₄H₁₉ClO |

| Formula Weight | 238.76 |

| Crystal System | Monoclinic |

| Space Group | P2/m |

| a (Å) | 8.247 (1) |

| b (Å) | 7.242 (1) |

| c (Å) | 11.414 (2) |

| β (°) | 99.548 (3) |

| Volume (ų) | 672.3 (2) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.179 |

Table 1: Crystallographic data for this compound.

Impact of tert-Butyl Group on Molecular Conformation

The tert-butyl group exerts a profound influence on the conformation and crystal packing of this compound due to its considerable steric bulk. cdnsciencepub.com Its presence is a key factor in the observed molecular symmetry and packing arrangement.

Furthermore, the tert-butyl group plays a role in the intermolecular interactions that define the crystal lattice. While not directly involved in strong hydrogen bonding, its hydrogen atoms can participate in weaker interactions. The crystal packing is stabilized by C-H···π interactions, where hydrogen atoms from one molecule interact with the electron-rich π system of the aromatic ring of a neighboring molecule. researchgate.net The steric demand of the tert-butyl group dictates how molecules can approach each other, influencing the stacking distance and geometry within the crystal.

Role of Chloro Substituent in Directing Reactivity

The chemical behavior of this compound is significantly influenced by the presence of the chloro substituent on the butyrophenone chain. This chlorine atom predominantly dictates the molecule's reactivity, particularly in nucleophilic substitution reactions, where it functions as an effective leaving group. This characteristic is fundamental to the role of this compound as a key intermediate in the synthesis of various pharmaceutical compounds. ganeshremedies.com

The carbon atom to which the chlorine is attached bears a partial positive charge due to the electronegativity of the halogen, making it an electrophilic center susceptible to attack by nucleophiles. This reactivity is central to its utility in synthetic organic chemistry. A prime example of this is its use in the synthesis of the second-generation antihistamine, Ebastine. ganeshremedies.com In this synthesis, the chloro group is displaced by the nitrogen atom of a piperidine derivative in a nucleophilic substitution reaction.

The efficacy of the chloro substituent as a leaving group is a critical factor in these transformations. In nucleophilic substitution reactions, the rate of reaction is dependent on the ability of the leaving group to depart with the electron pair from its former bond to carbon. Weaker bases are generally better leaving groups because they can stabilize the negative charge more effectively. libretexts.org Among the halogens, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org This is because iodide is the weakest base among the common halides, while fluoride (B91410) is the strongest. libretexts.org

While the chloro group is a good leaving group, bromo and iodo analogs would be expected to be more reactive under similar conditions. However, the choice of a chloro-substituted precursor in industrial syntheses often represents a balance between reactivity and economic factors, such as the cost and stability of the starting materials.

The reactivity of the C-Cl bond in this compound allows for the facile introduction of a variety of nucleophiles, leading to the synthesis of a diverse range of compounds. The general scheme for this transformation involves the attack of a nucleophile on the electrophilic carbon, leading to the displacement of the chloride ion.

Table 1: Relative Reactivity of Halomethanes in SN2 Reactions

To illustrate the effect of the halogen on reactivity, the following table shows the relative rates of SN2 reactions for different halomethanes with a common nucleophile. While this data is for a simpler system, the trend is directly applicable to the reactivity of the halo-butyrophenone series.

| Halomethane | Relative Rate |

| CH₃I | 30 |

| CH₃Br | 1 |

| CH₃Cl | 0.02 |

| CH₃F | <0.00001 |

This table illustrates the general trend of halide leaving group ability in SN2 reactions. libretexts.org

The data clearly demonstrates that the chloro-substituted compound is significantly more reactive than the fluoro analog, though less reactive than the bromo and iodo counterparts. This principle underpins the utility of this compound as a versatile building block in medicinal chemistry, where the chloro group serves as a reliable and efficient handle for molecular elaboration.

Advanced Characterization and Spectroscopic Analysis in Research on 4 Tert Butyl 4 Chlorobutyrophenone

Structural Elucidation Techniques

Determining the precise three-dimensional arrangement of atoms within a molecule is crucial for understanding its chemical properties and reactivity. Techniques such as single crystal X-ray diffraction, nuclear magnetic resonance spectroscopy, and mass spectrometry are powerful tools for achieving this.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction stands as the definitive method for determining the molecular and crystal structure of a compound. For 4-tert-butyl-γ-chlorobutyrophenone, this technique has provided invaluable insights into its solid-state conformation. researchgate.netresearchgate.net

Crystals of the compound suitable for X-ray analysis have been grown from a hexane (B92381) solution. researchgate.net The analysis revealed that 4'-tert-Butyl-4-chlorobutyrophenone crystallizes in the monoclinic space group P2/m. researchgate.net The molecule exhibits C_s symmetry, with a significant portion of its atoms, including the chlorine, oxygen, and the carbon atoms of the butyrophenone (B1668137) backbone, residing on a mirror plane. researchgate.netresearchgate.net

Crystal Data for this compound researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₄H₁₉ClO |

| Formula Weight | 238.76 |

| Crystal System | Monoclinic |

| Space Group | P2/m |

| a (Å) | 8.247(1) |

| b (Å) | 7.242(1) |

| c (Å) | 11.414(2) |

| β (°) | 99.548(3) |

| Volume (ų) | 672.3(2) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.179 |

The arrangement of molecules within the crystal lattice is governed by various intermolecular forces. In the crystal structure of this compound, the molecules are observed to stack along the b-axis. researchgate.netresearchgate.net This packing is stabilized by weak C—H···π interactions, a type of non-covalent interaction where a carbon-hydrogen bond acts as a hydrogen bond donor to a π-system, in this case, the aromatic ring of an adjacent molecule. researchgate.net The remaining packing forces are attributed to van der Waals interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. While specific ¹H and ¹³C NMR data for this compound is not detailed in the provided search results, the general application of NMR is to confirm the connectivity and environment of the hydrogen and carbon atoms within the molecule, respectively. This would involve assigning specific chemical shifts to the protons and carbons of the tert-butyl group, the aromatic ring, and the chlorobutyryl chain.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, mass spectrometry would confirm the molecular weight of 238.76 g/mol . dcfinechemicals.com The technique is also compatible with chromatographic methods for analysis. For instance, in High-Performance Liquid Chromatography (HPLC) methods, phosphoric acid in the mobile phase can be substituted with formic acid for applications compatible with mass spectrometry. sielc.com

Purity Assessment and Chromatographic Methods

Ensuring the purity of a chemical substance is critical for its use in research and other applications. Chromatographic methods are widely used for this purpose, separating the compound of interest from any impurities.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While a specific gas chromatography method for this compound was not found, a related study on the determination of 4-tert-butylpyrocatechol (TBC) in styrene (B11656) highlights the utility of GC with a flame ionization detector (FID). researchgate.netnih.gov This study demonstrated the development of a highly accurate and linear method using a non-polar column and temperature programming. researchgate.netnih.gov Such a method could be adapted for the purity assessment of this compound, allowing for the quantification of the main component and the detection of any volatile impurities. The study on TBC showed excellent linearity (R² ≥ 0.9999) and low limits of detection (LOD) and quantification (LOQ), underscoring the precision of GC-based methods. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a cornerstone technique for the separation, identification, and quantification of this compound. The most common approach involves reverse-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase.

Research Findings:

In a typical reverse-phase HPLC analysis of this compound, a C18 column is employed as the stationary phase. lgcstandards.com This type of column consists of silica (B1680970) particles that have been surface-modified with octadecylsilyl groups, creating a hydrophobic surface. The mobile phase generally consists of a mixture of acetonitrile (B52724) and water. lgcstandards.com To ensure good peak shape and reproducibility, an acid modifier such as phosphoric acid or formic acid is often added to the mobile phase. lgcstandards.com The use of formic acid is particularly advantageous when the HPLC system is coupled with a mass spectrometer (MS) for detection, as it is a volatile buffer. lgcstandards.com

The retention time of this compound is dependent on the specific conditions of the analysis, including the exact composition of the mobile phase (the ratio of acetonitrile to water), the flow rate, and the column temperature. Generally, increasing the proportion of the organic solvent (acetonitrile) in the mobile phase will decrease the retention time of the compound. The purity of the compound is often reported as greater than 95% as determined by HPLC. lgcstandards.com

HPLC Analysis Parameters for this compound

| Parameter | Description |

| Stationary Phase | C18 (Octadecylsilyl) |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid) |

| Detection | UV-Vis or Mass Spectrometry (MS) |

Spectroscopic Techniques for Electronic and Vibrational Properties

Spectroscopic methods are indispensable for elucidating the structural features of this compound by probing its electronic and vibrational states.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

Research Findings:

Expected UV-Vis Spectral Data for this compound

| Parameter | Expected Range/Value |

| λmax | Typically in the range of 240-280 nm |

| Solvent | Commonly Methanol (B129727) or Ethanol |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Research Findings:

The IR spectrum of this compound displays a number of characteristic absorption bands that correspond to the vibrations of its specific functional groups. The most prominent of these is the strong absorption band due to the stretching of the carbonyl (C=O) group of the ketone, which is typically observed in the region of 1680-1700 cm⁻¹. The presence of the aromatic ring gives rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The tert-butyl group will show characteristic C-H stretching and bending vibrations. The C-Cl stretching vibration of the chlorobutyl chain is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1680 - 1700 (strong) |

| Aromatic C=C | Stretching | 1450 - 1600 (multiple bands) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C-Cl | Stretching | 600 - 800 |

Computational Chemistry and Theoretical Studies of 4 Tert Butyl 4 Chlorobutyrophenone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule.

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical studies on the broader family of butyrophenone (B1668137) antipsychotics have utilized DFT to analyze their capacity to donate or accept electrons, which is crucial for their mechanism of action as dopamine (B1211576) receptor antagonists. nih.govplos.org For 4'-tert-Butyl-4-chlorobutyrophenone, such calculations would define the influence of the electron-donating tert-butyl group on the aromatic ring and the electron-withdrawing nature of the chloro-substituted butyryl chain.

These calculations typically determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. In the context of related butyrophenones studied as dopamine antagonists, antagonists are generally found to be better electron acceptors and worse electron donors than dopamine itself. nih.gov

Table 1: Representative Data from Quantum Chemical Calculations (Note: This table is illustrative of parameters that would be determined for this compound through DFT calculations, based on typical values for similar aromatic ketones.)

| Calculated Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity arising from charge distribution. |

| Electron Affinity | Energy released when an electron is added; quantifies electron-acceptor capacity. |

| Ionization Potential | Energy required to remove an electron; quantifies electron-donor capacity. |

This compound is typically synthesized via a Friedel-Crafts acylation reaction, where tert-butylbenzene (B1681246) is acylated with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst. Computational chemistry is instrumental in mapping the potential energy surface of this reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

A computational study of the related tert-butylbenzenium ions, which are key intermediates in Friedel-Crafts alkylations, confirmed the existence of stable π-electron complexes between a tert-butyl cation and a benzene (B151609) molecule using DFT and composite methodologies. nih.gov Similar theoretical approaches applied to the acylation reaction of this compound would identify the precise structures of the transition states and calculate the activation energy barriers for each step. This information is vital for understanding the reaction mechanism, predicting regioselectivity (i.e., why the para-substituted product is favored), and optimizing reaction conditions.

Table 2: Computational Analysis of a Proposed Friedel-Crafts Acylation Mechanism

| Reaction Step | Description | Computational Insights |

| 1. Acylium Ion Formation | 4-chlorobutyryl chloride reacts with a Lewis acid (e.g., AlCl₃) to form an acylium ion. | Calculation of the structure and stability of the acylium ion complex. |

| 2. Electrophilic Attack | The acylium ion attacks the tert-butylbenzene ring, forming a σ-complex (arenium ion). | Location of the transition state for this step and calculation of the activation energy. Analysis of why attack at the para position is energetically favored over ortho or meta. |

| 3. Deprotonation | A base removes a proton from the σ-complex, restoring aromaticity. | Modeling the final step to yield this compound and regenerate the catalyst. |

While a molecule may be drawn as a single static structure, it exists as an ensemble of different three-dimensional shapes, or conformers, due to rotation around its single bonds. The study of the crystal structure of this compound provides a precise, experimentally determined snapshot of the molecule in a low-energy state in the solid phase. In this observed structure, the molecule possesses C_s symmetry, with most non-hydrogen atoms lying in a mirror plane.

Computational energy minimization techniques, using methods like molecular mechanics or DFT, can explore the full conformational landscape beyond the solid state. These calculations involve systematically rotating the flexible bonds—such as those in the butyryl chain—to identify all stable conformers (local minima on the potential energy surface) and the transition states that connect them. This analysis reveals the relative energies of different conformers and the energy barriers to their interconversion, providing a complete picture of the molecule's flexibility.

Table 3: Crystallographic Data for 4-tert-Butyl-γ-chlorobutyrophenone

| Parameter | Value |

| Chemical Formula | C₁₄H₁₉ClO |

| Molecular Weight | 238.76 |

| Crystal System | Monoclinic |

| Space Group | P2/m |

| a (Å) | 8.247 (1) |

| b (Å) | 7.242 (1) |

| c (Å) | 11.414 (2) |

| β (°) | 99.548 (3) |

| Volume (ų) | 672.3 (2) |

| Z | 2 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend theoretical analysis to larger systems and longer timescales, examining how a molecule behaves in a more complex environment.

Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing a dynamic view of its behavior and interactions. An MD simulation of this compound in a solvent like water or methanol (B129727) would reveal how solvent molecules arrange themselves around the solute. This provides insights into solubility, and the stabilizing or destabilizing effects of the solvent on different molecular conformers.

The crystal structure analysis of the compound noted that the molecular packing is stabilized by C—H···π interactions. MD simulations can further explore these and other non-covalent forces, such as van der Waals interactions and dipole-dipole interactions, in a dynamic state, quantifying their strength and lifetime.

While this compound is an intermediate, its structure is integral to the final drug, Ebastine, a second-generation antihistamine. patsnap.com Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. Such studies are crucial in drug discovery to understand the basis of a drug's activity.

A recent molecular docking analysis of Ebastine revealed its interaction with the E3 ligase MKRN1. nih.gov The study calculated a binding energy of -5.40 kcal/mol and identified specific hydrogen bonds with key amino acid residues, Arginine 298 (R298) and Lysine 360 (K360), within the protein's active site. nih.gov These specific interactions are critical for the biological activity of Ebastine. nih.gov

Furthermore, the butyrophenone scaffold itself is common in many antipsychotic drugs that act as dopamine receptor antagonists. wikipedia.orgdrugbank.com Computational studies on these systems predict how they fit into the binding sites of dopamine receptors, helping to explain their structure-activity relationships. nih.govnih.gov These related applications highlight how the structural features of this compound contribute to the biological activity of the larger molecules it is used to create.

Table 4: Molecular Docking Results for Ebastine (a derivative of the title compound)

| Parameter | Finding | Reference |

| Protein Target | MKRN1 (E3 Ubiquitin Ligase) | nih.gov |

| Binding Energy | -5.40 kcal/mol | nih.gov |

| Key Interacting Residues | Arginine 298 (R298), Lysine 360 (K360) | nih.gov |

| Interaction Type | Hydrogen Bonds | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a compound with its biological activity or physicochemical properties, respectively. For this compound, developing such models could predict its behavior and guide the synthesis of new derivatives with desired characteristics.

The first step in any QSAR/QSPR study is the calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For this compound, a range of descriptors can be calculated using specialized software. These descriptors fall into several categories:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, number of atoms, number of bonds, and counts of specific atom types.

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and topological polar surface area (TPSA).

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms and include molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these include energies of frontier orbitals (HOMO and LUMO), dipole moment, and partial charges on atoms.

Physicochemical Descriptors: These include properties like logP (octanol-water partition coefficient), molar refractivity, and polarizability.

Studies on other butyrophenone derivatives have utilized such descriptors to build predictive models. For instance, in QSAR studies of butyrophenone analogs with antipsychotic activity, descriptors related to lipophilicity and steric factors have been shown to be important. nih.govnih.gov

A hypothetical set of calculated molecular descriptors for this compound is presented in the table below.

| Descriptor Category | Descriptor Name | Hypothetical Value | Significance |

| Constitutional | Molecular Weight | 238.75 g/mol | Influences transport properties and bioavailability. |

| Number of Heavy Atoms | 16 | A simple measure of molecular size. | |

| Topological | Topological Polar Surface Area | 17.07 Ų | Relates to hydrogen bonding potential and membrane permeability. |

| Rotatable Bonds | 5 | Indicates molecular flexibility. | |

| Physicochemical | LogP (Octanol-Water Partition) | 4.9 (Predicted) | A key indicator of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties. |

| Quantum-Chemical | Dipole Moment | ~2.5 D (Predicted) | Reflects the overall polarity of the molecule, influencing intermolecular interactions. |

| HOMO Energy | -9.5 eV (Predicted) | Relates to the molecule's ability to donate electrons. | |

| LUMO Energy | -1.2 eV (Predicted) | Relates to the molecule's ability to accept electrons. |

Note: The values in this table are hypothetical and would need to be calculated using computational chemistry software.

Predictive models for the reactivity of this compound can be developed using its molecular descriptors. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's susceptibility to electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity.

Computational models can predict sites of metabolism, which is a crucial aspect of a compound's lifecycle in a biological system. optibrium.com For this compound, potential metabolic transformations include:

Reduction of the ketone: The carbonyl group is a likely site for reduction to a secondary alcohol.

Oxidation of the tert-butyl group: The aliphatic tert-butyl group can undergo hydroxylation.

Aromatic hydroxylation: The phenyl ring can be hydroxylated, typically at the ortho or meta positions relative to the butyrophenone moiety.

Predictive models for chemical reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom, can also be developed. Density Functional Theory (DFT) calculations on similar systems have been used to investigate reaction mechanisms and predict the feasibility of different pathways. nih.gov These models can help in understanding the stability and potential degradation pathways of the compound.

Database Mining and Cheminformatics Approaches

Cheminformatics involves the use of computational methods to analyze large chemical datasets. Database mining of chemical libraries like PubChem, ChEMBL, and proprietary databases can provide valuable information about this compound and structurally similar compounds. nih.govdrugbank.com

Applications of database mining and cheminformatics for this compound could include:

Similarity Searching: Identifying compounds with similar structures to this compound can provide insights into its potential biological activities and properties. This is based on the principle that structurally similar molecules often have similar biological activities.

Substructure Searching: Searching for the butyrophenone core structure can help in identifying known compounds with this scaffold and their associated data. wikipedia.org

Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By analyzing the structures of known active butyrophenones, a pharmacophore model can be developed and used to screen databases for new compounds that fit the model, including potentially this compound. nih.govnih.gov

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Modeling: Cheminformatics tools can predict the ADMET properties of a compound based on its structure. For this compound, these tools could estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for toxicity.

A summary of potential cheminformatics-derived predictions for this compound is presented below.

| Property Category | Predicted Property | Predicted Outcome | Implication |

| Absorption | Human Intestinal Absorption | High | Suggests good absorption after oral administration. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | The butyrophenone scaffold is common in central nervous system active drugs. |

| Metabolism | Cytochrome P450 (CYP) Substrate | Likely substrate for various CYP isoforms (e.g., CYP3A4) | Indicates potential for drug-drug interactions. |

| Excretion | Primary Route of Elimination | Likely hepatic metabolism followed by renal excretion | Typical for lipophilic compounds. |

| Toxicity | hERG (human Ether-à-go-go-Related Gene) Inhibition | Potential for inhibition | A common liability for butyrophenone-like structures, which can be associated with cardiotoxicity. |

Note: These are generalized predictions based on the butyrophenone scaffold and require experimental validation.

Safety, Handling, and Environmental Considerations in Academic Research with 4 Tert Butyl 4 Chlorobutyrophenone

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. For 4'-tert-Butyl-4-chlorobutyrophenone, this involves evaluating its toxicological profile and potential environmental impact.

Acute and Chronic Toxicity

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). aksci.comdcfinechemicals.com Ingestion may lead to internal damage, and in severe cases, could result in serious respiratory difficulties or alteration of the central nervous system. dcfinechemicals.com The compound is also known to cause serious eye damage (Eye Damage, Category 1) and may provoke an allergic skin reaction (Skin Sensitization, Category 1). aksci.comdcfinechemicals.comdcfinechemicals.com Upon contact, it can cause burns to the eyes and skin. dcfinechemicals.com

While specific data on chronic toxicity is limited, the potential for long-term effects should not be disregarded. The development of an allergic skin reaction implies that repeated exposure could lead to sensitization. aksci.comdcfinechemicals.com

Hazard Classification of this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute toxicity (oral) | 4 | H302: Harmful if swallowed |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |

| Skin sensitization | 1 | H317: May cause an allergic skin reaction |

Environmental Impact and Aquatic Toxicity

This chemical is recognized as being toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, Chronic 2). aksci.comdcfinechemicals.comdcfinechemicals.com Therefore, preventing its release into drains, surface water, or the soil is of high importance. aksci.comchemicalbook.com Spillage should be collected and disposed of properly to avoid environmental contamination. chemicalbook.com The long-term harmful effects on aquatic ecosystems are a significant concern. tcichemicals.com

Safe Laboratory Practices and Engineering Controls

Adherence to strict laboratory practices and the use of appropriate engineering controls are paramount when handling this compound to minimize exposure and ensure the safety of research personnel.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when working with this compound. This includes:

Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory. aksci.com In some situations, a face shield may also be necessary. aksci.comsigmaaldrich.com

Hand Protection: Chemical-impermeable gloves that have been inspected for integrity before use are required. chemicalbook.com

Body Protection: A laboratory coat and closed-toed footwear are the minimum requirements. aksci.com Fire or flame-resistant and impervious clothing should be considered based on the specific laboratory conditions. chemicalbook.com

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator should be used. chemicalbook.com A dust mask of type N95 (US) is also recommended. sigmaaldrich.com

Ventilation and Containment Strategies

Proper ventilation and containment are crucial for minimizing the risk of inhalation exposure. Key strategies include:

Ventilation: The compound should be handled in a well-ventilated area, utilizing adequate general and local exhaust ventilation to keep airborne concentrations as low as possible. aksci.comchemicalbook.com

Containment: The handling of this chemical should occur within a designated and controlled area. chemicalbook.com Facilities should be equipped with an eyewash fountain for immediate use in case of accidental eye contact. aksci.com

Waste Management and Disposal Protocols

The proper disposal of this compound and its containers is a critical aspect of responsible chemical management to prevent environmental contamination.

All waste materials containing this compound should be collected in suitable, well-sealed containers and treated as hazardous waste. chemicalbook.comptb.de Disposal must be carried out through an approved waste disposal plant in accordance with local, state, and federal regulations. aksci.comchemicalbook.com It is imperative that this chemical is not allowed to enter drains or waterways. aksci.comchemicalbook.com Some chemical waste, particularly halogenated compounds, may require high-temperature incineration for complete destruction. ptb.de

Table of Compounds

| Compound Name |

|---|

Stability and Reactivity under Research Conditions

In a research setting, this compound is generally stable under recommended storage and handling conditions. aksci.com It is typically supplied as a solid and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. aksci.com

The reactivity of this compound is largely dictated by its functional groups: the ketone and the alkyl chloride. The aromatic ring with the tert-butyl group is relatively stable. The compound can participate in reactions typical of ketones and alkyl halides. For instance, it is an intermediate in the synthesis of Ebastine. ganeshremedies.com

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉ClO | dcfinechemicals.comsielc.com |

| Molecular Weight | 238.76 g/mol | dcfinechemicals.comsielc.com |

| Melting Point | 47-49 °C | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

Conditions to Avoid

To maintain the integrity of this compound and prevent hazardous situations in a research environment, certain conditions should be avoided. These include:

Heat, flames, and sparks: As a combustible solid, it should be kept away from all sources of ignition. aksci.comchemicalbook.com

Dust generation: Finely dispersed particles can form explosive mixtures with air. Therefore, dust accumulation and generation should be minimized. aksci.comchemicalbook.com

Moisture: While specific data on hydrolysis is limited, it is good practice to store the compound in a dry environment to prevent potential degradation.

Incompatible Materials

To prevent potentially hazardous reactions, this compound should not be stored or handled with the following materials:

Strong oxidizing agents: These substances can react exothermically with the compound, potentially leading to a fire or explosion. aksci.com

Hazardous Decomposition Products

When subjected to high temperatures or combustion, this compound can decompose and release hazardous substances. Researchers should be aware of the following potential decomposition products:

Carbon oxides (CO, CO₂): Incomplete combustion will produce carbon monoxide, a toxic gas, while complete combustion will produce carbon dioxide. aksci.com

Hydrogen chloride (HCl): Due to the presence of chlorine in its structure, thermal decomposition can lead to the formation of corrosive and toxic hydrogen chloride gas. aksci.com

Irritating and toxic fumes and gases: During a fire, other unidentified and potentially harmful gases may be generated. aksci.com

Future Research Directions and Translational Impact